(-)-(S)-Methanophenazine

Catalog No.
S13261125
CAS No.
295327-13-8
M.F
C37H50N2O
M. Wt
538.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-(S)-Methanophenazine

CAS Number

295327-13-8

Product Name

(-)-(S)-Methanophenazine

IUPAC Name

2-[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine

Molecular Formula

C37H50N2O

Molecular Weight

538.8 g/mol

InChI

InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+/t32-/m0/s1

InChI Key

VRHMBACMYZITGD-ZXGAWIPVSA-N

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Isomeric SMILES

C[C@@H](CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

(-)-(S)-Methanophenazine is a phenazine derivative characterized as a strongly hydrophobic, redox-active cofactor. It plays a crucial role in the electron transport chain of methanogenic archaea, particularly in species such as Methanosarcina mazei. This compound is notable for its ability to facilitate electron transfer processes that are essential for methane production from carbon dioxide and hydrogen. The chemical structure of (-)-(S)-Methanophenazine includes a 2-hydroxyphenazine moiety linked via an ether bridge, contributing to its unique properties as an electron carrier within cellular membranes .

Involving (-)-(S)-Methanophenazine are centered around its function as an electron acceptor in various enzymatic processes. It participates in redox reactions where it accepts electrons from hydrogen donors, facilitating the conversion of hydrogen and carbon dioxide into methane. For instance, it acts as an electron acceptor for the enzyme F420H2 dehydrogenase, which catalyzes the oxidation of molecular hydrogen . The kinetics of these reactions are governed by Michaelis-Menten kinetics, with specific activity values indicating its efficiency in electron transfer .

(-)-(S)-Methanophenazine exhibits significant biological activity as a cofactor in methanogenesis. Its role as an electron carrier is vital for the metabolic processes of methanogenic archaea, where it aids in the conversion of substrates into methane. The compound's redox properties allow it to participate effectively in the electron transport chain, thereby influencing energy production and metabolic pathways within these microorganisms . Additionally, studies have shown that methanophenazine can enhance the activity of specific enzymes involved in methane production, underscoring its importance in microbial ecology and energy conversion processes .

The synthesis of (-)-(S)-Methanophenazine can be achieved through several methods involving various chemical precursors. A common synthetic route involves starting from 2-hydroxyphenazine and utilizing a series of reactions to construct the final compound. This process typically includes steps such as etherification and oxidation to achieve the desired molecular structure . The synthesis can be optimized through careful control of reaction conditions to improve yield and purity.

(-)-(S)-Methanophenazine has several applications primarily in biochemical research and industrial biotechnology. Its role as an electron carrier makes it valuable for studying metabolic pathways in methanogens, providing insights into microbial energy conversion processes. Furthermore, its unique properties may be harnessed in biotechnological applications aimed at enhancing methane production from organic waste materials or improving biogas generation processes .

Research on (-)-(S)-Methanophenazine has revealed its interactions with various enzymes involved in methanogenesis. For example, it has been shown to interact with F420H2 dehydrogenase and heterodisulfide reductase, facilitating efficient electron transfer during methane synthesis . These interactions are critical for understanding the biochemical pathways that govern methane production and may inform strategies for optimizing these processes in industrial settings.

Several compounds share structural similarities with (-)-(S)-Methanophenazine, each with distinct properties and biological roles:

Compound NameStructure TypeBiological RoleUnique Features
PhenazineHeterocyclic compoundElectron acceptor in various bacteriaLess hydrophobic than methanophenazine
2-HydroxyphenazinePhenazine derivativeIntermediate in metabolic pathwaysSoluble analog used for comparative studies
MethylviologenRedox-active dyeElectron acceptor in microbial metabolismMore soluble; used as a model compound
Coenzyme F420CofactorElectron carrier in methanogenic pathwaysInvolved in diverse redox reactions

Each of these compounds contributes to microbial metabolism but differs significantly from (-)-(S)-Methanophenazine regarding their solubility, reactivity, and specific biological functions. The unique hydrophobic nature of (-)-(S)-Methanophenazine allows it to integrate into membrane structures effectively, enhancing its role as an electron carrier within specific microbial environments .

XLogP3

11.8

Hydrogen Bond Acceptor Count

3

Exact Mass

538.392314223 g/mol

Monoisotopic Mass

538.392314223 g/mol

Heavy Atom Count

40

UNII

3458PQ9Q64

Dates

Last modified: 08-10-2024

Explore Compound Types